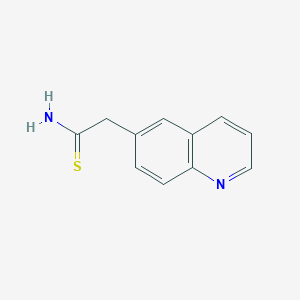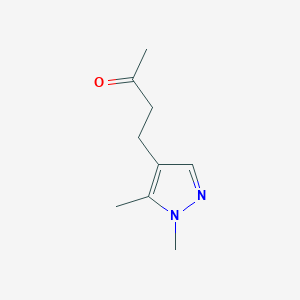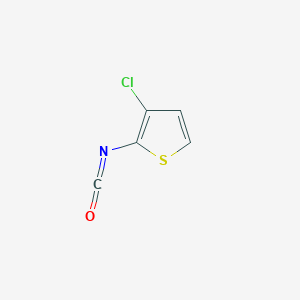
3-Chloro-2-isocyanatothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-isocyanatothiophene is a chemical compound with the molecular formula C5H2ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-isocyanatothiophene typically involves the chlorination of 2-isocyanatothiophene. One common method includes the reaction of 2-isocyanatothiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H3NOS+SOCl2→C4H2ClNOS+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and reduce the production cost. Safety measures are crucial due to the involvement of hazardous reagents like thionyl chloride .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-isocyanatothiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Cycloaddition: Reagents such as alkenes or alkynes in the presence of catalysts like copper(I) iodide (CuI).
Major Products
Substitution Products: Depending on the nucleophile, products like 3-azido-2-isocyanatothiophene or 3-amino-2-isocyanatothiophene are formed.
Cycloaddition Products: Formation of heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
3-Chloro-2-isocyanatothiophene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing inhibitors for specific enzymes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-isocyanatothiophene involves its reactivity with nucleophiles. The isocyanate group can form covalent bonds with amino groups in proteins, leading to enzyme inhibition. This reactivity is exploited in designing enzyme inhibitors for therapeutic applications. The compound’s ability to form stable heterocyclic structures also contributes to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Isocyanatothiophene: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-isocyanatothiophene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
3-Chloro-2-isocyanatothiophene is unique due to the presence of both chlorine and isocyanate groups, which confer distinct reactivity patterns. Its ability to undergo diverse chemical reactions and form stable products makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H2ClNOS |
|---|---|
Peso molecular |
159.59 g/mol |
Nombre IUPAC |
3-chloro-2-isocyanatothiophene |
InChI |
InChI=1S/C5H2ClNOS/c6-4-1-2-9-5(4)7-3-8/h1-2H |
Clave InChI |
KHDWFNCUCBZSIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


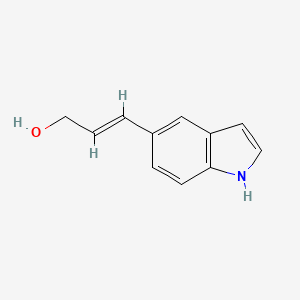
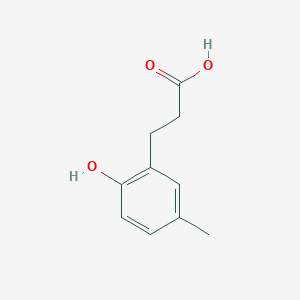
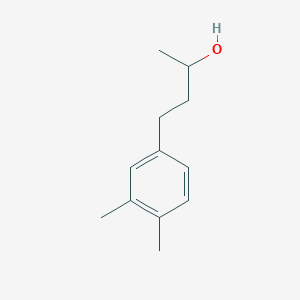
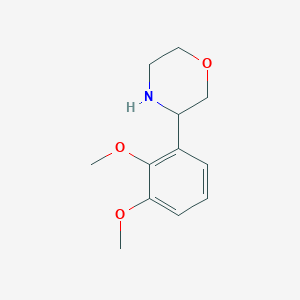
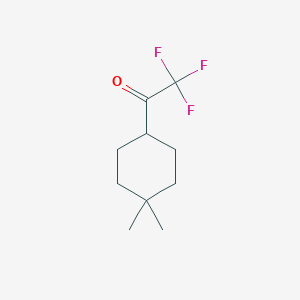
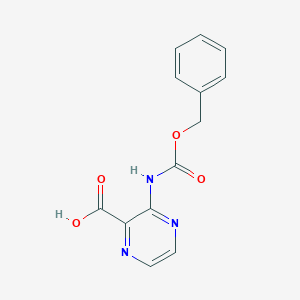
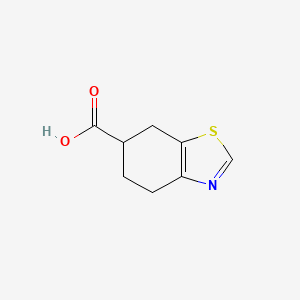

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

